molecular formula C28H30INO B1683870 Idoxifene CAS No. 116057-75-1

Idoxifene

Cat. No. B1683870
M. Wt: 523.4 g/mol
InChI Key: JJKOTMDDZAJTGQ-DQSJHHFOSA-N
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Description

Idoxifene, also known as pyrrolidino-4-iodotamoxifen, is a non


Scientific Research Applications

Vascular Protective Effects and Modulation of Vascular Injury Response

Idoxifene, a tissue-selective estrogen receptor modulator (SERM), has shown promising vascular protective effects in preclinical studies. It inhibits smooth muscle cell proliferation and enhances reendothelialization, thereby inhibiting neointimal formation in vivo following vascular injury. In experiments, idoxifene reduced platelet-derived growth factor–induced DNA synthesis and mitogenesis in cultured vascular smooth muscle cells. Moreover, it significantly protected endothelial cells from tumor necrosis factor–α-induced apoptosis in vitro. In animal models, treatment with idoxifene resulted in reduced smooth muscle cell proliferation in injured vessels and accelerated endothelial recovery, contributing to a protective effect against balloon denudation–induced vascular injury (T. Yue et al., 2000).

Impact on Breast Cancer

Idoxifene has been evaluated for its efficacy in patients with breast cancer, particularly those resistant to tamoxifen. A phase II study suggested modest clinical activity in tamoxifen-resistant breast cancer, with a toxicity profile similar to tamoxifen. This study indicated that idoxifene could be an alternative for patients showing resistance to tamoxifen, offering a similar benefit in terms of endocrine and lipid parameters (S. Johnston et al., 2004).

Antiproliferative Effects

Idoxifene demonstrates antiproliferative effects in estrogen receptor-positive breast cancers without significant impact on apoptosis. This effect underscores its potential therapeutic utility in managing hormone-sensitive cancers by inhibiting cell proliferation, a key hallmark of cancer progression (M. Dowsett et al., 2000).

Hepatic Fibrosis Suppression

In addition to its applications in cancer therapy, idoxifene has shown potential in inhibiting hepatic fibrosis in rat models. The compound was observed to suppress dimethylnitrosamine-induced hepatic fibrosis, suggesting its potential in treating liver fibrosis. This effect may be attributed to idoxifene's capability to modulate antioxidant enzyme levels and its influence on hepatic stellate cells, highlighting its therapeutic versatility beyond oncology (Ya-jun Zhou et al., 2005).

properties

IUPAC Name

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOTMDDZAJTGQ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043926
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idoxifene

CAS RN

116057-75-1
Record name Idoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116057-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idoxifene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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